molecular formula C18H16FN3O2S B6540324 N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide CAS No. 1021266-64-7

N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide

Cat. No.: B6540324
CAS No.: 1021266-64-7
M. Wt: 357.4 g/mol
InChI Key: REOBGSNGCVXEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide is a pyridazinone derivative characterized by a 3-(4-fluorophenyl)-substituted pyridazinone core linked via a propyl chain to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-14-6-4-13(5-7-14)15-8-9-17(23)22(21-15)11-2-10-20-18(24)16-3-1-12-25-16/h1,3-9,12H,2,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOBGSNGCVXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a pyridazine derivative, which contribute to its biological properties. The molecular formula is C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S, with a molecular weight of approximately 335.39 g/mol.

Structural Formula

\text{N 3 3 4 fluorophenyl 6 oxo 1 6 dihydropyridazin 1 yl propyl}thiophene-2-carboxamide}

Inhibition of Phosphodiesterases (PDEs)

Recent studies suggest that compounds similar to this compound may act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is crucial in regulating inflammatory responses by hydrolyzing cyclic AMP (cAMP), a second messenger involved in various cellular processes. Inhibition of PDE4 can lead to increased levels of cAMP, thereby modulating inflammatory cell activation and improving conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This effect is particularly relevant in models of asthma, where the modulation of eosinophil activity is critical .

Neuroprotective Properties

Emerging evidence indicates that the compound may also exhibit neuroprotective effects. It has been reported to enhance cognitive functions in animal models by increasing cAMP levels, which are associated with improved synaptic plasticity and memory formation .

In Vitro Studies

In vitro assays have evaluated the IC50 values for the inhibition of PDE4 by related compounds, with promising results indicating effective inhibition at low concentrations (e.g., IC50 values around 140 nM) . These findings suggest that modifications to the chemical structure can enhance potency.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. For instance, studies involving ovalbumin-induced asthmatic mice demonstrated that treatment with the compound significantly reduced airway hyperreactivity and improved lung histology .

Asthma Model

A pivotal study involved administering the compound to mice subjected to an asthma model. Results indicated a dose-dependent reduction in airway resistance and inflammation markers, showcasing its potential as a therapeutic agent for respiratory diseases .

Cognitive Enhancement

Another study focused on cognitive enhancement in aged rats treated with the compound. Behavioral tests indicated improved memory retention and learning capabilities compared to control groups, suggesting neuroprotective properties .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may confer greater electronegativity and steric compactness compared to the 4-methoxyphenyl group in or the 4-methylphenyl group in . The 4-methylphenyl substituent in introduces hydrophobicity but lacks the polarizable fluorine atom present in the target compound.

Carboxamide Variations: The thiophene-2-carboxamide in the target compound provides a planar, sulfur-containing heterocycle, which contrasts with the quinoline-2-carboxamide in (a larger, aromatic system with nitrogen) and the simpler acetamide in . These differences influence solubility, steric bulk, and hydrogen-bonding capacity.

Pharmacological Implications (Inferred)

While direct activity data for the target compound are unavailable, highlights pyridazinone derivatives as BTK inhibitors. Structural analogs like GDC-0834 and RN486 (from ) share pyridazinone cores but differ in substituents and side chains . For example:

  • GDC-0834 incorporates a tetrahydrobenzo[b]thiophene carboxamide and a methylpyrazinone group, emphasizing the role of aromatic stacking in BTK binding .
  • The target compound’s thiophene-2-carboxamide may mimic such interactions but with reduced steric hindrance compared to bulkier analogs.

Preparation Methods

Chiral Resolution

Racemic mixtures of intermediates (e.g., 6-(4-aminophenyl)-5-methylpyridazinone) are resolved using chiral HPLC with acetonitrile/diethylamine mobile phases. The (R)-enantiomer is isolated with >99% enantiomeric excess.

Solid-Phase Synthesis

Patent data describe immobilizing the pyridazinone core on Wang resin, followed by sequential alkylation and amidation. This method reduces purification steps and improves scalability.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for the cyclocondensation step, enhancing reproducibility. Critical parameters include:

  • Residence time : 10 minutes.

  • Temperature : 120°C.

  • Catalyst : p-Toluenesulfonic acid (0.5 mol%).

Q & A

Basic: What are the common synthetic pathways for preparing N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with commercially available precursors such as 4-fluorophenyl derivatives and thiophene-2-carboxamide. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to link the dihydropyridazinone core with the fluorophenyl group .
  • Propyl chain introduction : Alkylation or nucleophilic substitution to attach the propyl spacer .
  • Carboxamide formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by amidation with the thiophene moiety .
    Reaction conditions (temperature, solvent, catalyst loading) are critical for yield optimization .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer:
DoE employs statistical models to systematically vary parameters (e.g., temperature, solvent polarity, catalyst ratio) and identify optimal conditions. For example:

  • Central Composite Design : Test interactions between temperature (60–100°C) and solvent polarity (DMF vs. THF) to maximize yield .
  • Response Surface Methodology : Analyze how reaction time (12–24 hrs) and stoichiometry affect purity .
    Data from such models resolve contradictions between empirical observations and theoretical predictions, ensuring reproducibility .

Basic: What analytical techniques are used to characterize this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the dihydropyridazinone ring, fluorophenyl group, and propyl-thiophene linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How can computational modeling predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina. The fluorophenyl group may engage in hydrophobic interactions, while the carboxamide forms hydrogen bonds .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic analogs .
    These methods resolve contradictions between in vitro assays and predicted efficacy .

Basic: How is the compound’s stability evaluated under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The dihydropyridazinone core is prone to hydrolysis under acidic conditions .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. The thiophene-carboxamide moiety enhances thermal resilience up to 150°C .

Advanced: What strategies resolve contradictory bioactivity data across different assay platforms?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s autofluorescence .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may act as false positives/negatives .
    Statistical analysis (e.g., ANOVA) identifies platform-specific biases .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1% threshold) .
  • Elemental Analysis : Confirm C, H, N, S, F content matches theoretical values .

Advanced: What mechanistic studies elucidate its mode of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Measure IC50 under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to the target enzyme .
  • X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes to identify critical interactions (e.g., fluorophenyl in hydrophobic pockets) .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates by polarity .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

Advanced: How do structural modifications influence its pharmacokinetic properties?

Methodological Answer:

  • Pro-drug Design : Introduce ester groups to improve oral bioavailability, with hydrolysis in vivo releasing the active carboxamide .
  • LogP Optimization : Replace the propyl chain with PEG spacers to enhance solubility without compromising target binding .
    In vivo PK studies (e.g., rodent models) validate these modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.